4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide
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Overview
Description
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group, a morpholinylsulfonyl group, and an oxazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Morpholinylsulfonyl Group: The morpholinylsulfonyl group can be introduced by reacting the benzamide with morpholine and a sulfonyl chloride under basic conditions.
Formation of the Oxazolyl Group: The oxazolyl group can be introduced by reacting the intermediate compound with an appropriate oxazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-thiazol-3-yl)benzamide: Similar structure but with a thiazole ring instead of an oxazole ring.
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-imidazol-3-yl)benzamide: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to its analogs. The oxazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
4-methoxy-3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-22-12-3-2-11(15(19)16-14-4-7-24-17-14)10-13(12)25(20,21)18-5-8-23-9-6-18/h2-4,7,10H,5-6,8-9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHNUZOASVYJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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